(R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)azepane-3-carboxylic acid
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Overview
Description
®-1-(((9H-fluoren-9-yl)methoxy)carbonyl)azepane-3-carboxylic acid is a chiral compound that belongs to the class of azepane derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The azepane ring structure imparts unique chemical properties to the compound, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(((9H-fluoren-9-yl)methoxy)carbonyl)azepane-3-carboxylic acid typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or amino acid derivative.
Introduction of the Fmoc Protecting Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base, such as triethylamine, to form the Fmoc-protected azepane derivative.
Industrial Production Methods
Industrial production of ®-1-(((9H-fluoren-9-yl)methoxy)carbonyl)azepane-3-carboxylic acid may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently introduce the Fmoc protecting group and perform subsequent reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The Fmoc group can be removed using piperidine in a suitable solvent, such as dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Deprotected azepane derivatives that can be further functionalized.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(((9H-fluoren-9-yl)methoxy)carbonyl)azepane-3-carboxylic acid is used as a building block in the synthesis of complex molecules, particularly in peptide synthesis. The Fmoc group provides a convenient way to protect amino groups during peptide chain elongation.
Biology
In biological research, this compound is used to study the structure and function of peptides and proteins. It can be incorporated into peptide sequences to investigate their biological activity and interactions with other biomolecules.
Medicine
In medicine, ®-1-(((9H-fluoren-9-yl)methoxy)carbonyl)azepane-3-carboxylic acid is explored for its potential therapeutic applications. It can be used to synthesize peptide-based drugs and study their pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of ®-1-(((9H-fluoren-9-yl)methoxy)carbonyl)azepane-3-carboxylic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled introduction of other functional groups. This property is particularly useful in peptide synthesis, where the sequential addition of amino acids is required to build complex peptide chains.
Comparison with Similar Compounds
Similar Compounds
®-1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid: Similar structure with a piperidine ring instead of an azepane ring.
®-1-(((9H-fluoren-9-yl)methoxy)carbonyl)hexane-3-carboxylic acid: Similar structure with a hexane ring instead of an azepane ring.
Uniqueness
The uniqueness of ®-1-(((9H-fluoren-9-yl)methoxy)carbonyl)azepane-3-carboxylic acid lies in its azepane ring structure, which imparts distinct chemical properties compared to other similar compounds. The azepane ring provides a different spatial arrangement and reactivity, making it valuable in specific applications where other ring structures may not be suitable.
Properties
IUPAC Name |
(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)15-7-5-6-12-23(13-15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXUEXKDIZTDH-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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